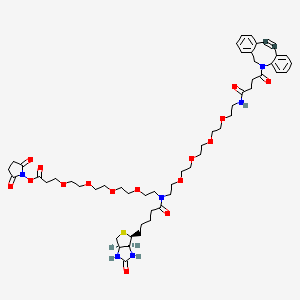

N-(DBCO-PEG4)-N-Biotin-PEG4-NHS

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C54H74N6O16S |

|---|---|

Molecular Weight |

1095.3 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C54H74N6O16S/c61-47(15-16-49(63)59-39-43-9-2-1-7-41(43)13-14-42-8-3-4-10-45(42)59)55-20-24-69-28-32-73-36-38-75-34-30-71-26-22-58(48(62)12-6-5-11-46-53-44(40-77-46)56-54(67)57-53)21-25-70-29-33-74-37-35-72-31-27-68-23-19-52(66)76-60-50(64)17-18-51(60)65/h1-4,7-10,44,46,53H,5-6,11-12,15-40H2,(H,55,61)(H2,56,57,67)/t44-,46-,53-/m0/s1 |

InChI Key |

WGXIBGJQQHWGKY-XVESOEPISA-N |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)C(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6 |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)C(=O)CCCCC5C6C(CS5)NC(=O)N6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-(DBCO-PEG4)-N-Biotin-PEG4-NHS: A Trifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(DBCO-PEG4)-N-Biotin-PEG4-NHS is a heterotrifunctional crosslinker that is becoming increasingly vital in the fields of bioconjugation, drug delivery, and diagnostics. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application. Its unique structure, featuring a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a Biotin (B1667282) moiety for high-affinity streptavidin binding, and an N-hydroxysuccinimide (NHS) ester for primary amine coupling, allows for a versatile and orthogonal approach to molecular labeling and assembly. The dual polyethylene (B3416737) glycol (PEG4) spacers enhance solubility, reduce steric hindrance, and improve the biocompatibility of the resulting conjugates.

Introduction

The precise construction of complex biomolecular architectures is a cornerstone of modern biotechnology and pharmaceutical development. Trifunctional linkers, such as this compound, offer an elegant solution for the site-specific and sequential conjugation of multiple molecular entities. This capability is particularly advantageous in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and sophisticated diagnostic assays. The orthogonality of its reactive groups ensures that each functional moiety can be addressed independently, providing researchers with a high degree of control over the final conjugate structure.

Chemical Properties and Structure

This compound is a branched molecule with three distinct functional arms extending from a central core, each separated by a hydrophilic PEG4 spacer.

-

DBCO Group: The Dibenzocyclooctyne group facilitates covalent bond formation with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. This bioorthogonal reaction is highly efficient and proceeds readily in aqueous environments without the need for a cytotoxic copper catalyst, making it ideal for use in living systems.[1][2]

-

Biotin Moiety: Biotin exhibits an exceptionally high and specific affinity for streptavidin and avidin (B1170675) proteins. This interaction is robust and stable against changes in pH, temperature, and denaturing agents, making it a reliable tool for immobilization, purification, and detection applications.[3]

-

NHS Ester: The N-hydroxysuccinimide ester is a highly reactive group that readily forms stable amide bonds with primary amines, such as the lysine (B10760008) residues found on the surface of proteins and antibodies.[4][5]

-

Dual PEG4 Spacers: The two polyethylene glycol spacers increase the overall hydrophilicity of the molecule, which can prevent aggregation of the labeled biomolecules.[6] They also provide flexibility and reduce steric hindrance between the conjugated molecules, allowing for efficient interaction of each functional group.

Quantitative Data

| Property | Value | References |

| Chemical Formula | C₅₄H₇₄N₆O₁₆S | [4][7][8] |

| Molecular Weight | 1095.3 g/mol | [4][7][8][9][10][11] |

| CAS Number | 2353409-72-8 | [4][7][8][9][10][11] |

| Purity | >95% | [9][10][12] |

| Solubility | Soluble in water, DCM, and DMF | [4][8] |

| Storage | -20°C, desiccated | [4][8] |

Mechanism of Action and Reaction Schemes

The utility of this compound lies in the orthogonal reactivity of its three functional groups. This allows for a sequential conjugation strategy, where each reaction can be performed without interfering with the other reactive moieties.

NHS Ester Amine Coupling

The NHS ester reacts with primary amines in a nucleophilic acyl substitution reaction to form a stable amide bond. This reaction is typically carried out in a slightly basic buffer (pH 7.2-8.5) to ensure the primary amine is deprotonated and thus nucleophilic.

DBCO-Azide Copper-Free Click Chemistry

The DBCO group reacts with an azide-functionalized molecule through a [3+2] cycloaddition reaction. This strain-promoted reaction does not require a copper catalyst and is bioorthogonal, meaning it does not react with other functional groups found in biological systems.[1][2]

Biotin-Streptavidin Interaction

The biotin moiety binds to streptavidin with a very high affinity (Kd ≈ 10⁻¹⁴ M). This non-covalent interaction is highly specific and robust, forming a stable complex.

Experimental Protocols

The following are generalized protocols for utilizing this compound. Optimization will be required for specific applications.

General Considerations

-

Reagent Handling: this compound is moisture-sensitive, particularly the NHS ester.[13] Equilibrate the vial to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.

-

Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, glycine) when performing the NHS ester coupling reaction as they will compete for reaction.[13] Phosphate-buffered saline (PBS) or bicarbonate buffer at pH 7.2-8.5 are suitable choices.

Protocol 1: Sequential Conjugation to a Protein and an Azide-Modified Molecule

This protocol describes the labeling of a protein with the linker via the NHS ester, followed by the conjugation of an azide-modified molecule via the DBCO group.

Materials:

-

Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Azide-modified molecule of interest

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or dialysis equipment

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is free of primary amine-containing buffers and stabilizers. If necessary, perform a buffer exchange into an appropriate reaction buffer (e.g., PBS, pH 7.4).

-

Adjust the protein concentration to 1-10 mg/mL.

-

-

NHS Ester Coupling:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Add a 10-20 fold molar excess of the linker stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

-

Remove the excess, unreacted linker using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

-

-

Copper-Free Click Chemistry:

-

To the DBCO- and Biotin-labeled protein, add the azide-modified molecule. A 2-5 fold molar excess of the azide-modified molecule is recommended.

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction can also be performed at 37°C to increase the reaction rate.

-

Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove the excess azide-modified molecule.

-

Protocol 2: Immobilization of a Conjugate via Biotin-Streptavidin Interaction

This protocol describes the capture of the biotinylated conjugate from Protocol 1 onto a streptavidin-coated surface (e.g., beads, plates).

Materials:

-

Biotinylated conjugate

-

Streptavidin-coated magnetic beads or plates

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (optional, depending on the downstream application, e.g., 8 M Guanidine-HCl, pH 1.5)

Procedure:

-

Bead/Plate Preparation:

-

Wash the streptavidin-coated beads or plate 2-3 times with the Binding/Wash Buffer to remove any preservatives.

-

-

Immobilization:

-

Add the biotinylated conjugate to the prepared beads or plate.

-

Incubate for 30-60 minutes at room temperature with gentle agitation.

-

Wash the beads or plate 3-5 times with the Binding/Wash Buffer to remove any unbound conjugate.

-

-

Downstream Applications:

-

The immobilized conjugate can now be used for various applications, such as pull-down assays or as a stationary phase in affinity chromatography.

-

If desired, the captured molecule can be eluted, although the strength of the biotin-streptavidin interaction often requires harsh denaturing conditions.

-

Applications

The unique trifunctional nature of this compound opens up a wide range of applications in life sciences research and drug development.

-

Antibody-Drug Conjugates (ADCs): An antibody can be labeled with the linker via its lysine residues (NHS ester). A cytotoxic drug with an azide (B81097) handle can then be attached via copper-free click chemistry (DBCO). The biotin moiety can be used for purification or detection of the ADC.

-

Targeted Imaging and Drug Delivery: A targeting ligand (e.g., a small molecule or peptide) can be conjugated to the linker. An imaging agent (e.g., a fluorescent dye with an azide group) and a therapeutic payload can be attached to the other two arms, creating a multifunctional delivery system.

-

PROTACs: This linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that can induce the degradation of specific proteins.[14]

-

Immunoassays and Diagnostics: The linker can be used to construct sophisticated assay formats. For example, a capture antibody can be immobilized on a streptavidin-coated plate via the biotin tag. The NHS ester can be used to attach a reporter enzyme, and the DBCO group can be used to capture an azide-labeled analyte.

Visualization of an Experimental Workflow

The following diagram illustrates a typical experimental workflow for creating a dual-labeled, immobilized protein conjugate.

Conclusion

This compound is a powerful and versatile tool for advanced bioconjugation. Its trifunctional and orthogonal nature, combined with the beneficial properties of the PEG spacers, provides researchers with a high degree of control and flexibility in the design and synthesis of complex biomolecular constructs. The detailed protocols and technical information provided in this guide will enable researchers to effectively utilize this linker in a wide range of applications, from fundamental biological studies to the development of novel therapeutics and diagnostics.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. interchim.fr [interchim.fr]

- 3. Avidin-Biotin Complex Method for IHC Detection | Thermo Fisher Scientific - US [thermofisher.com]

- 4. glenresearch.com [glenresearch.com]

- 5. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 6. This compound, CAS 2353409-72-8 | AxisPharm [axispharm.com]

- 7. interchim.fr [interchim.fr]

- 8. This compound, 2353409-72-8 | BroadPharm [broadpharm.com]

- 9. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]

- 10. This compound - Creative Biolabs [creative-biolabs.com]

- 11. precisepeg.com [precisepeg.com]

- 12. help.lumiprobe.com [help.lumiprobe.com]

- 13. DBCO-PEG4-NHS [nanocs.net]

- 14. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to N-(DBCO-PEG4)-N-Biotin-PEG4-NHS: Structure, Properties, and Applications in Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, N-(DBCO-PEG4)-N-Biotin-PEG4-NHS. It details its chemical structure, physicochemical properties, and its applications in bioconjugation, particularly in the fields of proteomics, drug delivery, and diagnostics. This document also includes detailed experimental protocols for its use and visual representations of relevant workflows and signaling pathways.

Core Structure and Properties

This compound is a versatile linker molecule designed for three-tiered functionality in bioconjugation. Its structure is built around a central scaffold that incorporates a Dibenzocyclooctyne (DBCO) group, a Biotin moiety, and an N-hydroxysuccinimide (NHS) ester, all connected by hydrophilic polyethylene (B3416737) glycol (PEG4) spacers.[1][2][3]

-

DBCO Group: This strained alkyne facilitates copper-free "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), enabling covalent linkage to azide-modified molecules with high efficiency and biocompatibility.[3]

-

Biotin Moiety: This vitamin provides a high-affinity binding site for streptavidin and avidin, which is widely exploited for purification, detection, and immobilization of biomolecules.

-

NHS Ester: This functional group reacts efficiently with primary amines (such as the side chain of lysine (B10760008) residues or the N-terminus of proteins) to form stable amide bonds.[3]

-

Dual PEG4 Spacers: The two PEG4 linkers enhance the solubility of the molecule in aqueous buffers, reduce steric hindrance, and provide flexibility, which can improve the accessibility of the reactive groups for conjugation.

The unique combination of these three functional groups allows for orthogonal or sequential conjugation strategies, making it a powerful tool for creating complex biomolecular constructs.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | References |

| Chemical Formula | C₅₄H₇₄N₆O₁₆S | [4] |

| Molecular Weight | ~1095.3 g/mol | [1][3][4] |

| CAS Number | 2353409-72-8 | [3][4] |

| Purity | >95% | [1] |

| Solubility | Soluble in water, DMSO, DMF, and DCM | [3] |

| Storage | Store at -20°C, protected from moisture | [3] |

Experimental Protocols

This section provides detailed methodologies for common applications of this compound, including protein labeling, purification, and subsequent use in pull-down assays.

Protocol for Labeling a Protein with this compound

This protocol describes the general procedure for labeling a protein with primary amines using the NHS ester functionality of the linker.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns (with an appropriate molecular weight cutoff)

Procedure:

-

Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer such as Phosphate-Buffered Saline (PBS). If the buffer contains primary amines (e.g., Tris or glycine), exchange it with PBS using a spin desalting column or dialysis.[5]

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[5]

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically depending on the protein and desired degree of labeling.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[5]

-

-

Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.[6]

-

Purification of the Labeled Protein:

-

Equilibrate a spin desalting column with PBS according to the manufacturer's instructions.

-

Apply the quenched reaction mixture to the column.

-

Centrifuge the column to collect the purified, labeled protein, which is now ready for downstream applications.[6]

-

Protocol for Streptavidin Pull-Down Assay

This protocol outlines the steps to capture the biotinylated protein and its interacting partners using streptavidin-coated magnetic beads.

Materials:

-

Biotinylated protein lysate

-

Streptavidin-coated magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 0.1 M glycine (B1666218), pH 2.8 or SDS-PAGE sample buffer)

-

Magnetic rack

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin magnetic beads in the vial.

-

Transfer the desired amount of beads to a new microcentrifuge tube.

-

Place the tube on a magnetic rack to pellet the beads and carefully remove the supernatant.

-

Wash the beads three times with the Binding/Wash Buffer.[7]

-

-

Binding of Biotinylated Protein:

-

Washing:

-

Pellet the beads using the magnetic rack and discard the supernatant.

-

Wash the beads three to five times with the Binding/Wash Buffer to remove non-specifically bound proteins.[9]

-

-

Elution:

-

To elute the captured proteins, resuspend the beads in the Elution Buffer.

-

Incubate for 5-10 minutes at room temperature (for glycine elution) or boil for 5-10 minutes (for SDS-PAGE sample buffer elution).

-

Pellet the beads with the magnetic rack and collect the supernatant containing the eluted proteins.[9]

-

-

Analysis: The eluted proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and a relevant signaling pathway where this compound can be applied.

Experimental Workflow for Protein Labeling and Pull-Down

References

- 1. This compound - Creative Biolabs [creative-biolabs.com]

- 2. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 3. This compound, 2353409-72-8 | BroadPharm [broadpharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 6. benchchem.com [benchchem.com]

- 7. neb.com [neb.com]

- 8. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Mechanism and Application of DBCO-PEG-Biotin-NHS

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the DBCO-PEG-Biotin-NHS linker, a trifunctional molecule integral to advanced bioconjugation strategies. We will dissect its mechanism of action, provide detailed experimental protocols, and present quantitative data to empower researchers in their scientific endeavors.

Core Mechanism of Action

DBCO-PEG-Biotin-NHS is a sophisticated chemical tool designed for the precise and efficient linkage of biomolecules. Its functionality is derived from three key components: a Dibenzocyclooctyne (DBCO) group, a Biotin (B1667282) tag, and an N-hydroxysuccinimide (NHS) ester, all connected by a Polyethylene (B3416737) Glycol (PEG) spacer.

-

NHS Ester: This functional group is responsible for the initial conjugation step. It readily reacts with primary amines, such as the side chain of lysine (B10760008) residues found in proteins and antibodies, to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (7.2-8.5).

-

DBCO Group: As a cyclooctyne, the DBCO moiety is central to copper-free "click chemistry." Specifically, it participates in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with azide-containing molecules. This reaction is highly specific, biocompatible, and proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.

-

Biotin: This vitamin molecule serves as a high-affinity tag. It forms a remarkably strong and stable non-covalent interaction with streptavidin and avidin (B1170675) proteins. This interaction is widely exploited for the detection, purification, and immobilization of the labeled biomolecule.

-

PEG Spacer: The polyethylene glycol chain provides several advantages. It increases the overall water solubility of the linker and the resulting conjugate. Furthermore, it acts as a flexible spacer, reducing steric hindrance between the conjugated molecules and preserving their biological activity.

The overall mechanism, therefore, involves a two-step sequential conjugation. First, a molecule of interest containing a primary amine is labeled with the DBCO-PEG-Biotin-NHS linker via the NHS ester. Subsequently, this newly formed complex can be "clicked" onto a second molecule bearing an azide (B81097) group through the DBCO moiety. The biotin tag is then available for downstream applications.

Diagram of the Two-Step Conjugation Mechanism

Caption: Sequential reactions of DBCO-PEG-Biotin-NHS linker.

Quantitative Data and Reaction Parameters

The efficiency of the conjugation reactions is dependent on several factors. The following table summarizes key quantitative parameters for optimal performance.

| Parameter | NHS Ester-Amine Reaction | DBCO-Azide (SPAAC) Reaction | Biotin-Streptavidin Interaction |

| Optimal pH | 7.2 - 8.5 | 4.0 - 8.5 (Broad range) | ~7.4 (Physiological) |

| Typical Reaction Time | 30 minutes - 2 hours | 1 - 4 hours | < 1 hour |

| Typical Temperature | 4°C to Room Temperature | 4°C to 37°C | Room Temperature |

| Molar Ratio (Linker:Molecule) | 5:1 to 20:1 (Protein dependent) | 1:1 to 10:1 | N/A |

| Typical Concentration | 1-10 mg/mL (Protein) | 10 µM - 1 mM | N/A |

| Kinetics (Rate Constant) | N/A (Highly variable) | 10⁻¹ to 1 M⁻¹s⁻¹ | Dissociation constant (Kd) ~10⁻¹⁴ M |

| Common Solvents | Amine-free buffers (e.g., PBS, HEPES) | Aqueous buffers, DMSO | Aqueous buffers |

Experimental Protocols

Protocol 1: Labeling a Protein with DBCO-PEG-Biotin-NHS

This protocol provides a general guideline for labeling a protein containing primary amines with the DBCO-PEG-Biotin-NHS linker.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

-

DBCO-PEG-Biotin-NHS linker.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

-

Desalting column (e.g., Zeba™ Spin Desalting Columns).

Procedure:

-

Prepare the Protein: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.

-

Prepare the Linker: Immediately before use, dissolve the DBCO-PEG-Biotin-NHS linker in DMF or DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction:

-

Add the dissolved linker to the protein solution at a molar excess (e.g., 10-fold molar excess of linker to protein).

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle stirring or rotation.

-

-

Purification:

-

Remove the excess, unreacted linker and byproducts using a desalting column according to the manufacturer's instructions.

-

The purified protein, now labeled with DBCO-PEG-Biotin, is ready for the subsequent click reaction.

-

Protocol 2: Click Reaction with an Azide-Modified Molecule

This protocol outlines the copper-free click chemistry step to conjugate the DBCO-labeled protein with an azide-modified molecule.

Materials:

-

DBCO-PEG-Biotin labeled protein (from Protocol 1).

-

Azide-modified molecule of interest.

-

PBS or other suitable aqueous buffer, pH 7.4.

Procedure:

-

Prepare Reactants: Dissolve the azide-modified molecule in the reaction buffer.

-

Click Reaction:

-

Add the azide-modified molecule to the solution of the DBCO-labeled protein. A 1:1 to 10:1 molar ratio of the azide molecule to the protein can be used.

-

Incubate the reaction mixture for 1 to 4 hours at room temperature or 37°C. The reaction can also be performed overnight at 4°C.

-

-

Analysis: The resulting conjugate can be analyzed by methods such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation. The biotin tag can be used for detection via a streptavidin-HRP conjugate in a Western blot.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for using DBCO-PEG-Biotin-NHS to link an antibody to a payload (e.g., a drug or imaging agent) and subsequent purification.

Diagram of an Antibody-Drug Conjugation Workflow

Caption: Workflow for creating and purifying an antibody-drug conjugate.

An In-depth Technical Guide to Biotin-DBCO Linkage for Streptavidin Binding Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Biotin-Dibenzocyclooctyne (DBCO) linkage in streptavidin binding assays. It covers the fundamental principles of the bioorthogonal chemistry involved, detailed experimental protocols, quantitative data on binding kinetics, and troubleshooting strategies to enable robust and reliable assay development.

Introduction: The Power of Bioorthogonal Chemistry in Streptavidin-Biotin Assays

The streptavidin-biotin interaction is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the femtomolar range (10-14 to 10-15 M)[1]. This exceptionally high affinity has made it an invaluable tool in a myriad of life science applications, including immunoassays, affinity chromatography, and drug targeting.

Traditionally, biotinylation of molecules has relied on reactive groups that target common functional groups on proteins, such as primary amines (e.g., NHS esters) or sulfhydryls (e.g., maleimides). While effective, these methods can sometimes suffer from a lack of specificity and potential disruption of the biomolecule's function if the modification occurs at a critical site.

The advent of bioorthogonal chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), offers a more precise and controlled method for biotinylation. SPAAC utilizes the reaction between a strained alkyne, such as DBCO, and an azide (B81097) to form a stable triazole linkage. This reaction is highly specific and can proceed under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for use with sensitive biological samples.

By incorporating an azide group into a target molecule, researchers can then specifically attach a Biotin-DBCO conjugate, ensuring precise control over the site of biotinylation and preserving the native function of the biomolecule. This guide will delve into the practical aspects of utilizing this powerful technology for streptavidin binding assays.

Quantitative Data: Streptavidin-Biotin Interaction Kinetics

The binding kinetics of the streptavidin-biotin interaction are characterized by a very fast association rate (kon) and an extremely slow dissociation rate (koff), resulting in a very low dissociation constant (KD). While the fundamental interaction remains the same, the presence of the DBCO linker and the nature of the biotinylated molecule can have a modest impact on the binding kinetics.

| Ligand | Streptavidin Interaction Parameter | Value | Technique |

| d-Biotin | KD | ~1 x 10-14 M | Various |

| d-Biotin | kon | >1 x 107 M-1s-1 | Surface Plasmon Resonance (SPR)[2] |

| d-Biotin | koff | ~3.10 x 10-5 s-1 | Silicon Nanowire Field-Effect Transistors[2] |

| Biotinylated Macromolecules (e.g., BSA, IgG) | Relative Avidity Index* | 6.6 - 17.6 | Competitive Enzyme Immunoassay[3] |

*Note: The avidity index is relative to the d-biotin-streptavidin interaction (index = 100). This demonstrates that while the core interaction is strong, the context of the biotinylated molecule can influence the overall binding strength. To date, specific kinetic data for the Biotin-DBCO conjugate itself is not extensively published, but it is expected to have a similarly high affinity to streptavidin.

Experimental Protocols

This section provides detailed methodologies for the key steps involved in a Biotin-DBCO streptavidin binding assay, from initial conjugation to the final binding analysis.

Protocol 1: Biotin-DBCO Conjugation to an Azide-Modified Protein

This protocol describes the labeling of a protein containing an azide group with a Biotin-DBCO-NHS ester.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

Biotin-DBCO-NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

-

Protein Preparation: Ensure the azide-modified protein is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer.

-

Biotin-DBCO-NHS Ester Preparation: Immediately before use, dissolve the Biotin-DBCO-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the Biotin-DBCO-NHS ester stock solution to the protein solution.

-

Gently mix and incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted NHS ester.

-

Purification: Remove excess, unreacted Biotin-DBCO-NHS ester and quenching buffer using a desalting spin column according to the manufacturer's instructions.

Protocol 2: Purification and Characterization of the Biotin-DBCO Conjugated Protein

High-performance liquid chromatography (HPLC) is a robust method for purifying the Biotin-DBCO conjugated protein and determining the degree of labeling (DoL).

Materials:

-

Crude Biotin-DBCO conjugated protein solution

-

HPLC system with a suitable column (e.g., size-exclusion, ion-exchange, or reverse-phase)

-

Appropriate HPLC buffers

-

UV-Vis spectrophotometer

Procedure:

-

HPLC Purification:

-

Equilibrate the HPLC column with the appropriate mobile phase.

-

Inject the crude conjugate solution onto the column.

-

Run the desired gradient to separate the conjugated protein from unconjugated protein and excess labeling reagent.

-

Collect the fractions corresponding to the purified Biotin-DBCO conjugated protein.

-

-

Characterization (Degree of Labeling - DoL):

-

Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and 309 nm (for DBCO).

-

Calculate the DoL using the following formula: DoL = (A309 * ε_protein) / ((A280 - (CF * A309)) * ε_DBCO) Where:

-

A309 and A280 are the absorbances at 309 nm and 280 nm, respectively.

-

εprotein is the molar extinction coefficient of the protein at 280 nm.

-

εDBCO is the molar extinction coefficient of the DBCO group at 309 nm (approximately 12,000 M-1cm-1).

-

CF is a correction factor for the absorbance of the DBCO group at 280 nm (typically around 0.3).

-

-

Protocol 3: Streptavidin Pulldown Binding Assay

This protocol describes a qualitative or semi-quantitative method to confirm the binding of the Biotin-DBCO conjugated protein to streptavidin.

Materials:

-

Purified Biotin-DBCO conjugated protein

-

Streptavidin-coated magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

Magnetic rack

-

SDS-PAGE analysis equipment

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin magnetic beads.

-

Transfer the desired amount of beads to a microfuge tube.

-

Place the tube on a magnetic rack to pellet the beads and remove the storage buffer.

-

Wash the beads three times with Binding/Wash Buffer.

-

-

Binding:

-

Resuspend the washed beads in Binding/Wash Buffer.

-

Add the Biotin-DBCO conjugated protein to the bead suspension.

-

Incubate for 30-60 minutes at room temperature with gentle rotation.

-

-

Washing:

-

Pellet the beads using the magnetic rack and discard the supernatant.

-

Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Add Elution Buffer to the beads.

-

Heat the sample at 95-100°C for 5-10 minutes to denature the streptavidin and release the bound protein.

-

-

Analysis:

-

Pellet the beads and collect the supernatant containing the eluted protein.

-

Analyze the eluate by SDS-PAGE and Coomassie staining or Western blot to confirm the presence of the target protein.

-

Protocol 4: Quantitative Streptavidin Binding Assay using Biolayer Interferometry (BLI)

This protocol provides a general framework for quantifying the binding kinetics and affinity of a Biotin-DBCO conjugated protein to streptavidin using a BLI system (e.g., Octet®).

Materials:

-

BLI system and streptavidin (SA) biosensors

-

Purified Biotin-DBCO conjugated protein (ligand)

-

Streptavidin (analyte)

-

Kinetics Buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

-

96-well microplate

Procedure:

-

Assay Setup:

-

Hydrate the SA biosensors in Kinetics Buffer for at least 10 minutes.

-

Prepare a dilution series of the streptavidin analyte in Kinetics Buffer.

-

Prepare the Biotin-DBCO conjugated protein ligand at a fixed concentration in Kinetics Buffer.

-

Load the samples and buffers into the 96-well plate according to the instrument's software guidelines.

-

-

BLI Measurement Steps:

-

Baseline: Equilibrate the biosensors in Kinetics Buffer (60-120 seconds).

-

Loading: Immerse the biosensors in the well containing the Biotin-DBCO conjugated protein to immobilize the ligand onto the streptavidin-coated surface (time to be optimized, typically until a stable signal is achieved).

-

Baseline 2: Transfer the biosensors back to Kinetics Buffer to establish a new baseline (60-120 seconds).

-

Association: Move the biosensors into the wells containing the different concentrations of the streptavidin analyte and record the binding response (120-300 seconds).

-

Dissociation: Transfer the biosensors back to the Kinetics Buffer wells and monitor the dissociation of the streptavidin (300-600 seconds).

-

-

Data Analysis:

-

Use the instrument's analysis software to fit the association and dissociation curves to a suitable binding model (e.g., 1:1 binding).

-

From the fitting, determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

-

Mandatory Visualizations

The following diagrams illustrate the key processes described in this guide.

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| Low or no signal in binding assay | Inefficient Biotin-DBCO conjugation. | Optimize the molar excess of the Biotin-DBCO-NHS ester. Ensure the protein buffer is free of primary amines. Verify the activity of the NHS ester. |

| Inactive streptavidin. | Use fresh, properly stored streptavidin. Test streptavidin activity with free biotin (B1667282). | |

| Insufficient incubation time. | Increase the incubation time for the binding step. | |

| High background/non-specific binding | Insufficient washing. | Increase the number and/or duration of wash steps. Increase the detergent concentration (e.g., Tween-20) in the wash buffer. |

| Hydrophobic interactions. | Add a blocking agent such as Bovine Serum Albumin (BSA) to the binding and wash buffers. | |

| Endogenous biotin in samples. | If using cell lysates, consider a pre-clearing step with streptavidin beads to remove endogenous biotinylated proteins. | |

| Poor reproducibility | Inconsistent pipetting. | Use calibrated pipettes and ensure proper mixing of all reagents. |

| Variation in bead handling. | Ensure complete resuspension of beads at each step and complete removal of buffers. | |

| Temperature fluctuations. | Perform all incubation steps at a consistent, controlled temperature. |

Conclusion

The use of Biotin-DBCO linkage via SPAAC chemistry provides a powerful and precise method for preparing biomolecules for streptavidin binding assays. This bioorthogonal approach minimizes potential interference with protein function and allows for the creation of well-defined conjugates. By following the detailed protocols and considering the troubleshooting advice provided in this guide, researchers can confidently implement this technology to achieve robust and reproducible results in their drug development and scientific research endeavors. The high-affinity and specificity of the streptavidin-biotin interaction, coupled with the precision of Biotin-DBCO chemistry, offers a versatile platform for a wide range of applications.

References

- 1. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comparison of the binding of biotin and biotinylated macromolecular ligands to an anti-biotin monoclonal antibody and to streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NHS Ester Chemistry for Primary Amine Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, providing a versatile and efficient method for covalently linking molecules to proteins, peptides, and other biomolecules.[1][2] Their widespread adoption in research, diagnostics, and therapeutics, including the development of antibody-drug conjugates (ADCs), stems from their ability to form stable amide bonds with primary amines under mild aqueous conditions.[3][] This technical guide offers a comprehensive overview of NHS ester chemistry, detailing the reaction mechanism, critical parameters, experimental protocols, and applications relevant to professionals in the field.

Core Principles of NHS Ester Chemistry

The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[3][5] The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a highly stable amide bond.[6]

Reaction Specificity

NHS esters exhibit high selectivity for primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides.[6][7] While reactions with other nucleophiles like hydroxyl (serine, threonine, tyrosine), sulfhydryl (cysteine), and imidazole (B134444) (histidine) groups can occur, they are generally less efficient, and the resulting ester or thioester bonds are less stable than the amide bond formed with primary amines.[6][8]

Key Factors Influencing Conjugation Efficiency

The success of an NHS ester conjugation reaction is contingent on several critical parameters that must be carefully controlled to maximize the yield of the desired conjugate while minimizing side reactions.

The Critical Role of pH

The pH of the reaction buffer is the single most important factor governing the efficiency of NHS ester chemistry.[3][9] The reaction is strongly pH-dependent, with an optimal range typically between pH 7.2 and 8.5.[5][7] At lower pH values, primary amines are protonated (-NH3+), rendering them non-nucleophilic and significantly reducing the reaction rate.[9] Conversely, at higher pH, the rate of hydrolysis of the NHS ester, a competing side reaction where the ester reacts with water, increases dramatically, leading to a lower conjugation yield.[9][10] The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[7]

Buffer Composition

The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions as they will compete with the target molecule for reaction with the ester, thereby reducing conjugation efficiency.[8][9] Phosphate (B84403), bicarbonate, borate, and HEPES buffers are commonly used for NHS ester conjugations.[7][9]

Molar Ratio of Reactants

The molar ratio of the NHS ester to the amine-containing biomolecule influences the degree of labeling. A molar excess of the NHS ester is typically used to drive the reaction to completion. However, an excessively high ratio can lead to multiple labeling events on a single molecule, which may be undesirable depending on the application. For monolabeling of proteins, an experimental molar excess of around 8-fold is often a good starting point, though optimization is frequently necessary.[11]

Solvent

Many NHS esters have poor aqueous solubility and are first dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[5][9] It is crucial to use anhydrous solvents to prevent premature hydrolysis of the NHS ester.[5] The final concentration of the organic solvent in the reaction should typically be kept below 10% to avoid denaturation of proteins.[5]

Temperature and Reaction Time

NHS ester conjugations are typically carried out at room temperature for 1-4 hours or at 4°C overnight.[5][9] Lower temperatures can be beneficial for unstable proteins, though the reaction rate will be slower, potentially requiring longer incubation times or a higher concentration of the NHS ester.[12]

Data Presentation: Summary of Key Reaction Parameters

| Parameter | Recommended Range | Notes |

| pH | 7.2 - 8.5 | Optimal pH is typically 8.3-8.5.[5][9] Lower pH reduces aminolysis rate, while higher pH increases hydrolysis rate.[9] |

| Buffer | Phosphate, Bicarbonate, Borate, HEPES | Avoid buffers containing primary amines (e.g., Tris, Glycine).[8][9] |

| Molar Excess of NHS Ester | 5 - 20 fold | Highly dependent on the biomolecule and desired degree of labeling. Optimization is recommended.[6][13] |

| Solvent for NHS Ester Stock | Anhydrous DMSO or DMF | NHS esters are moisture-sensitive. Prepare stock solutions fresh.[5] |

| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can be used for sensitive proteins, but may require longer reaction times.[9][12] |

| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C | Monitor reaction progress if possible.[9] |

Mandatory Visualization

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general guideline. Optimization may be required for specific proteins and labels.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

-

NHS ester of the desired label (e.g., fluorescent dye, biotin).

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[9]

-

Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5.[5][9]

-

Quenching solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.

-

Purification column (e.g., gel filtration, desalting column).[5][14]

Procedure:

-

Protein Preparation:

-

NHS Ester Solution Preparation:

-

Conjugation Reaction:

-

Quenching the Reaction (Optional):

-

To stop the reaction, add a quenching reagent (e.g., Tris or glycine) to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.

-

Incubate for 10-15 minutes at room temperature.

-

-

Purification:

-

Characterization and Storage:

Protocol for Oligonucleotide Labeling

For a 0.2 µmole synthesis of an amine-modified oligonucleotide:

-

Dissolve the oligonucleotide in 500 µL of 0.1 M sodium bicarbonate buffer (pH 8.3-8.5).[6][9]

-

Dissolve 5–10 equivalents of the NHS ester in 25 µL of anhydrous DMF or DMSO.[6]

-

Add the NHS ester solution to the oligonucleotide solution.[6]

-

Agitate the mixture and incubate at room temperature for 1–2 hours.[6]

-

Purify the labeled oligonucleotide using an appropriate method, such as ethanol (B145695) precipitation or chromatography, to remove excess NHS ester and byproducts.[9]

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Labeling Efficiency | - pH of the reaction buffer is too low. - Hydrolysis of the NHS ester due to moisture or high pH. - Insufficient molar excess of the NHS ester. - Presence of competing primary amines in the buffer (e.g., Tris). - Poor solubility of the NHS ester. | - Verify the pH of the reaction buffer is between 8.3 and 8.5.[9] - Use anhydrous solvent for the NHS ester stock and prepare it fresh.[5] - Increase the molar excess of the NHS ester. - Ensure the use of an amine-free buffer.[8] - Ensure the NHS ester is fully dissolved before adding it to the protein solution. |

| Protein Precipitation | - High concentration of organic solvent. - The label is hydrophobic. - The protein is unstable under the reaction conditions. | - Keep the final concentration of the organic solvent below 10%. - Consider using a more water-soluble version of the NHS ester (e.g., Sulfo-NHS ester).[7] - Perform the reaction at a lower temperature (4°C).[12] |

| Inconsistent Results | - Inaccurate protein concentration measurement. - Variability in NHS ester reactivity due to degradation. | - Accurately determine the protein concentration before starting the reaction. - Store the NHS ester properly (desiccated at -20°C) and allow it to warm to room temperature before opening to prevent condensation.[8][16] |

Conclusion

NHS ester chemistry is a powerful and widely used tool for the conjugation of primary amines in a variety of applications, from basic research to drug development.[1] By understanding the core principles of the reaction mechanism and carefully controlling key parameters such as pH, buffer composition, and reactant stoichiometry, researchers can achieve efficient and reproducible conjugation results. The protocols and troubleshooting guidance provided in this document serve as a valuable resource for scientists and professionals seeking to leverage this robust chemistry in their work.

References

- 1. zhonghanchemical.com [zhonghanchemical.com]

- 2. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]

- 3. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. glenresearch.com [glenresearch.com]

- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. benchchem.com [benchchem.com]

- 11. interchim.fr [interchim.fr]

- 12. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. glenresearch.com [glenresearch.com]

- 14. benchchem.com [benchchem.com]

- 15. NHS ester protocol for labeling proteins [abberior.rocks]

- 16. documents.thermofisher.com [documents.thermofisher.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Applications of Heterobifunctional Linkers in Proteomics

Introduction to Heterobifunctional Linkers

Heterobifunctional linkers are chemical reagents engineered with two distinct reactive moieties, enabling the covalent linkage of two different molecules with high specificity.[1] Unlike their homobifunctional counterparts which possess identical reactive groups, the intrinsic asymmetry of heterobifunctional linkers allows for selective, sequential reactions. This controlled, two-step conjugation minimizes the formation of undesirable polymers and intramolecular cross-linking, a common issue with one-step reactions using homobifunctional agents.[1][2]

The general structure consists of two reactive groups separated by a spacer arm. The nature of these reactive groups dictates the target functional groups on the proteins (e.g., primary amines on lysine (B10760008) residues, sulfhydryls on cysteine residues), while the spacer arm's length, flexibility, and cleavability can be tailored for specific applications.[1] This precision is crucial for applications ranging from mapping protein-protein interactions (PPIs) to constructing advanced bioconjugates like antibody-drug conjugates (ADCs).[1]

Classification of Heterobifunctional Linkers

Heterobifunctional linkers are primarily classified based on the functional groups they target. This diversity allows researchers to select the optimal reagent for their specific experimental needs.[1]

Common Reactive Groups and Their Targets:

-

Amine-Reactive: N-hydroxysuccinimide (NHS) esters are widely used to target primary amines (-NH₂) found on lysine side chains and the N-terminus of proteins.[1][2]

-

Sulfhydryl-Reactive: Maleimides, pyridyl disulfides, and iodoacetamides specifically react with sulfhydryl groups (-SH) on cysteine residues. The reaction between maleimides and sulfhydryls is noted to be particularly efficient.[3]

-

Photoreactive: Aryl azides, diazirines, and benzophenones remain inert until activated by UV light.[1] Upon activation, they form highly reactive intermediates that can non-selectively insert into nearby C-H or N-H bonds, making them ideal for capturing interactions without prior knowledge of the specific residues involved.[1][4]

-

Carbonyl-Reactive: Hydrazides and aminooxy groups target aldehydes or ketones, which can be naturally present or introduced into glycoproteins through periodate (B1199274) oxidation.[1]

Below is a diagram illustrating the classification based on the reactive ends.

Core Applications in Proteomics

Heterobifunctional linkers are instrumental in several advanced proteomic methodologies.

Cross-Linking Mass Spectrometry (XL-MS)

XL-MS is a powerful technique for identifying proximal amino acid residues within proteins and protein complexes, providing low-resolution structural information and mapping interaction networks.[5] The process involves covalently linking interacting proteins, digesting them into peptides, and identifying the cross-linked peptide pairs by mass spectrometry.[6] Heterobifunctional linkers are particularly useful in multi-step workflows to minimize random, non-specific cross-linking.[1]

Recent advancements include the development of MS-cleavable linkers, which contain bonds that can be selectively broken in the mass spectrometer.[6][7] This simplifies data analysis by allowing the individual cross-linked peptides to be sequenced independently.[7] Furthermore, in vivo cross-linking, using membrane-permeable reagents, allows for the capture of protein interactions within their native cellular environment, providing a snapshot of the cellular interactome.[7][8][9]

Activity-Based Protein Profiling (ABPP)

ABPP is a chemoproteomic strategy that uses chemical probes to assess the functional state of enzymes in complex biological systems.[10][11][12] Unlike methods that measure protein abundance, ABPP provides a direct readout of catalytic activity.[12] Heterobifunctional probes are central to ABPP; they typically consist of:

-

A reactive group (or "warhead") that covalently binds to the active site of a target enzyme family.

-

A reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and enrichment.

-

A linker connecting the two.[12]

These probes enable the selective labeling and subsequent identification of active enzymes, which is invaluable for drug discovery, target validation, and understanding enzyme regulation.[10][11]

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[13][14] A PROTAC consists of a ligand that binds the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a flexible linker.[13][15] This brings the E3 ligase into close proximity with the POI, leading to its ubiquitination and subsequent degradation by the proteasome.[13]

Mass spectrometry-based proteomics is critical for evaluating the efficacy and specificity of PROTACs, quantifying the degradation of the target protein, and identifying potential off-target effects on a proteome-wide scale.[16][17] The design of the linker is a critical parameter, influencing the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase) and thus the efficiency of degradation.[15]

Quantitative Data Presentation

Quantitative analysis in cross-linking studies can provide valuable insights into the dynamics of protein structures and interactions.[5] This can be achieved using isotope-labeled cross-linkers to compare different states of a protein complex.[18]

Table 1: Example Parameters for Cross-Linking Reaction Optimization

This table summarizes typical concentration ranges used when optimizing a cross-linking experiment for subsequent MS analysis.

| Parameter | Recommended Concentration | Buffer System (Example) | Reference |

| Target Protein | 5 - 20 µM | 20 mM HEPES, pH 7.8 (for Amine-reactive) | [19] |

| EDC (Carboxyl-Amine) | 1 - 4 mM | 0.1 M MES, pH 6.5 (for Carboxyl-reactive) | [19] |

| sulfo-NHS | 2.5 - 10 mM | 0.1 M MES, pH 6.5 (for Carboxyl-reactive) | [19] |

| Glutaraldehyde | 0.5% - 2% (v/v) | Buffer compatible with protein | [20] |

Table 2: Quantitative Analysis of Calmodulin-Peptide Interactions via Cross-Linking

This study demonstrates that the relative abundances of cross-linked peptide products can quantitatively reflect the abundances of the protein-peptide complexes formed.[21]

| Interacting Proteins | Cross-Linker Used | Key Finding | Reference |

| Calmodulin & Melittin | DSS | 5 interpeptide cross-links identified. | [21] |

| Calmodulin & Mastoparan | DSS | 3 interpeptide cross-links identified. | [21] |

| Combined Analysis | DSS | Both peptides preferentially bind in a parallel orientation to calmodulin, and the relative abundance of cross-linked products reflected the abundance of the respective complexes. | [21] |

Experimental Protocols

Protocol: General In Vitro Cross-Linking for XL-MS

This protocol is a generalized workflow adapted from multiple sources for cross-linking a purified protein complex.[19][20]

-

Sample Preparation:

-

Ensure the target protein complex is of high purity (>95%). Simple immunoprecipitations from lysates are often insufficient due to high background.[19]

-

Prepare the protein sample in a cross-linking compatible buffer. For amine-reactive NHS-ester linkers, use a non-amine containing buffer such as HEPES or PBS at pH 7-9.[19]

-

Adjust the protein concentration to the optimal range, typically 10-20 µM.[19]

-

-

Cross-Linker Preparation:

-

Many cross-linkers (e.g., BS3, DSS) are moisture-sensitive. Prepare fresh stock solutions in an anhydrous solvent like DMSO and store in small aliquots at -80°C.[19] Thaw immediately before use.

-

-

Cross-Linking Reaction:

-

Add the cross-linker to the protein solution at a predetermined molar ratio (e.g., 25:1, 50:1 linker:protein). This requires optimization for each system.

-

Incubate the reaction for a defined period, typically 30-60 minutes at room temperature or 2 hours on ice.

-

-

Quenching:

-

Stop the reaction by adding a quenching buffer, such as Tris or glycine, at a final concentration of 20-50 mM. This will consume any excess reactive cross-linker.[19] Incubate for 15-30 minutes.

-

-

Verification and Downstream Processing:

-

Verify the cross-linking efficiency by running the sample on an SDS-PAGE gel. Successful cross-linking will show higher molecular weight bands corresponding to cross-linked species.[20]

-

Proceed with sample preparation for mass spectrometry, which typically involves in-gel or in-solution digestion with an enzyme like trypsin.[19]

-

Protocol: Workflow for In Vivo Cross-Linking

This protocol outlines the key steps for capturing protein interactions in living cells, adapted from established methodologies.[7][8]

-

Cell Culture and Cross-Linker Addition:

-

Grow mammalian or bacterial cells to the desired density.

-

Use a membrane-permeable cross-linker (e.g., a PIR reagent, DSG, or DSS).[7][9] Add the cross-linker directly to the cell culture medium at an optimized final concentration (e.g., 1-2 mM).

-

Incubate for a short period (e.g., 10-30 minutes) to allow the linker to permeate the cells and cross-link interacting proteins in their native environment.[9]

-

-

Quenching and Cell Lysis:

-

Quench the cross-linking reaction as described in the in vitro protocol (e.g., with Tris buffer).

-

Harvest the cells by centrifugation.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors to extract the cross-linked protein complexes.

-

-

Protein Digestion and Enrichment:

-

Extract total protein and perform enzymatic digestion (e.g., trypsin).

-

Due to the low abundance of cross-linked peptides in a complex lysate, an enrichment step is crucial.[22] This can be achieved by:

-

-

Mass Spectrometry and Data Analysis:

References

- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 2. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]

- 3. Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. iscrm.uw.edu [iscrm.uw.edu]

- 8. A new in vivo cross-linking mass spectrometry platform to define protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activity-based proteomics - Wikipedia [en.wikipedia.org]

- 13. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scienceopen.com [scienceopen.com]

- 17. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. maxperutzlabs.ac.at [maxperutzlabs.ac.at]

- 20. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. brucelab.gs.washington.edu [brucelab.gs.washington.edu]

- 25. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states | eLife [elifesciences.org]

An In-depth Technical Guide to Orthogonal Bioconjugation Techniques

For Researchers, Scientists, and Drug Development Professionals

Introduction to Orthogonal Bioconjugation

Orthogonal bioconjugation refers to the formation of a covalent bond between two molecules in the presence of a multitude of other reactive functional groups, without any unintended side reactions.[1] This concept, pioneered by Carolyn R. Bertozzi, has revolutionized the fields of chemical biology, drug development, and diagnostics by enabling the precise modification of biomolecules in complex biological environments.[2][3] To be considered truly bioorthogonal, a reaction must meet several stringent criteria: it must be highly selective, proceed efficiently at physiological temperature and pH, be non-toxic to living systems, and involve functional groups that are abiotic.[4]

This guide provides a comprehensive overview of the core orthogonal bioconjugation techniques, with a focus on their practical applications, quantitative comparison, and detailed experimental methodologies.

Core Bioconjugation Chemistries

Several powerful bioorthogonal reactions have been developed and are now widely used. These include the Staudinger ligation, various forms of "click chemistry" such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), and oxime/hydrazone formation.

Staudinger Ligation

The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond between an azide (B81097) and a specifically engineered triarylphosphine.[][6] This reaction is highly chemoselective and metal-free, making it suitable for use in living systems.[] However, it is known to have relatively slow reaction kinetics compared to other bioorthogonal reactions.[7][8]

Click Chemistry: CuAAC and SPAAC

The concept of "click chemistry," introduced by K. Barry Sharpless, describes reactions that are high-yielding, wide in scope, and generate no byproducts.[9] The most prominent examples in bioconjugation are the azide-alkyne cycloadditions.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide, catalyzed by copper(I) ions.[10] CuAAC is extremely efficient and has very fast reaction kinetics.[9] However, the cytotoxicity of the copper catalyst limits its application in living cells.[9]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of CuAAC, SPAAC was developed. This reaction utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide without the need for a metal catalyst.[9][11] This makes SPAAC ideal for live-cell imaging and in vivo applications.[9]

Oxime and Hydrazone Ligations

Oxime and hydrazone ligations involve the reaction of an aldehyde or ketone with an aminooxy or hydrazide group, respectively, to form a stable C=N bond.[12] These reactions are bioorthogonal as aldehydes and ketones are relatively rare in biological systems. The reaction kinetics can be accelerated by catalysts such as aniline (B41778).[12]

Quantitative Comparison of Reaction Kinetics

The efficiency of a bioorthogonal reaction is a critical factor in its application. The second-order rate constant (k₂) is a key parameter for comparing the kinetics of different reactions. A higher k₂ value indicates a faster reaction.

| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |

| Staudinger Ligation | Azide + Phosphine | ~0.001 - 0.002 | Forms a native amide bond (traceless version), High biocompatibility | Slow kinetics, Phosphines prone to oxidation[7][9] |

| CuAAC | Azide + Terminal Alkyne | ~1 - 100 | Very fast kinetics, High efficiency | Copper catalyst toxicity[9] |

| SPAAC | Azide + Strained Alkyne | ~0.1 - 1 | Excellent biocompatibility, Fast kinetics | Bulky cyclooctyne can cause steric hindrance |

| Oxime Ligation | Aldehyde/Ketone + Aminooxy | ~0.01 - 10 (catalyzed) | Good biocompatibility, Tunable stability | Slower than click chemistry without catalysis |

| Tetrazine Ligation | Tetrazine + trans-cyclooctene | up to 2000 | Extremely fast kinetics | Potential for side reactions with certain biomolecules[7] |

Experimental Protocols

Protocol 1: Antibody-Drug Conjugate (ADC) Preparation via SPAAC

This protocol describes the conjugation of a drug-linker containing a dibenzocyclooctyne (DBCO) group to an antibody functionalized with an azide.[11]

Materials:

-

Azide-conjugated antibody

-

DBCO-conjugated drug-linker

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column

-

Protein concentrator (50 kDa MWCO)

Procedure:

-

Buffer exchange the purified azide-conjugated antibody into PBS (pH 7.4) using a desalting column.

-

Prepare a stock solution of the DBCO-drug linker in DMSO.

-

In a reaction tube, combine the azide-conjugated antibody with the DBCO-drug linker stock solution. A typical molar ratio is 1:5 to 1:10 (antibody:drug-linker). The final DMSO concentration should be kept below 5% to maintain antibody stability.

-

Incubate the reaction mixture for 2 hours at room temperature.

-

Remove the excess DBCO-drug linker using a desalting column equilibrated with PBS (pH 7.4).

-

Concentrate the resulting ADC using a 50 kDa MWCO protein concentrator.

Protocol 2: Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the labeling of an alkyne-modified protein with an azide-containing fluorescent probe.[10]

Materials:

-

Alkyne-modified protein in a suitable buffer

-

Azide-functionalized fluorescent probe

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

-

Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)

-

EDTA solution (for quenching)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

To the alkyne-modified protein solution (e.g., 10-50 µM), add the azide-functionalized probe to a final concentration of 2-10 fold molar excess.

-

In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let it stand for 1-2 minutes.

-

Add the catalyst premix to the protein-probe mixture.

-

Initiate the reaction by adding the sodium ascorbate stock solution.

-

Incubate the reaction at room temperature for 1 hour.

-

Quench the reaction by adding EDTA to a final concentration of ~20 mM to chelate the copper.

-

Purify the labeled protein using a suitable method like size-exclusion chromatography to remove excess reagents.

Protocol 3: Peptide Modification via Oxime Ligation

This protocol describes the modification of a peptide containing an aminooxy group with an aldehyde-functionalized molecule.[13]

Materials:

-

Aminooxy-containing peptide

-

Aldehyde-containing molecule

-

Reaction buffer (e.g., acetate (B1210297) buffer, pH 4.5)

-

Aniline (catalyst)

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolve the aminooxy-containing peptide and the aldehyde-functionalized molecule in the reaction buffer.

-

Add aniline as a catalyst. The final concentration of aniline can be optimized, but a starting point is typically 10-100 mM.

-

Incubate the reaction at 37°C for 1-4 days, monitoring the progress by a suitable analytical method like HPLC.

-

Upon completion, purify the modified peptide using reverse-phase HPLC.

Visualizing Workflows and Pathways

Graphviz diagrams can be used to visualize the logical flow of experimental procedures and the underlying chemical transformations.

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using SPAAC.

Caption: Experimental workflow for labeling cell surface glycans via metabolic engineering and SPAAC.

Applications in Research and Drug Development

Orthogonal bioconjugation techniques have a wide range of applications:

-

Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug.[14] Bioorthogonal chemistry allows for the site-specific conjugation of the drug to the antibody, resulting in more homogeneous and effective ADCs.[11]

-

Cell Surface Engineering and Imaging: By metabolically incorporating bioorthogonal functional groups into cell surface glycans, researchers can selectively label and visualize these structures in living cells.[3][15] This has provided valuable insights into glycosylation and its role in various biological processes.[16]

-

Proteomics and Activity-Based Protein Profiling: These techniques are used to label and identify specific proteins in complex mixtures, aiding in the discovery of new drug targets and diagnostic markers.

-

Targeted Drug Delivery: Bioorthogonal reactions can be used to assemble drug delivery systems in situ, improving their targeting and reducing off-target effects.[17]

Conclusion

Orthogonal bioconjugation has become an indispensable tool in the life sciences. The continuous development of new bioorthogonal reactions with faster kinetics and improved biocompatibility will further expand their applications in basic research, diagnostics, and the development of next-generation therapeutics. The ability to precisely manipulate biological systems at the molecular level holds immense promise for advancing our understanding of biology and improving human health.

References

- 1. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. A New Way To Engineer Cells: The Staudinger Ligation [www2.lbl.gov]

- 3. nobelprize.org [nobelprize.org]

- 4. researchgate.net [researchgate.net]

- 6. Staudinger Ligation [sigmaaldrich.com]

- 7. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

- 12. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Collection - Imaging Cell Surface Glycans with Bioorthogonal Chemical Reporters - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 16. Investigating cellular metabolism of synthetic azidosugars with the Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of N-(DBCO-PEG4)-N-Biotin-PEG4-NHS

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for the heterobifunctional linker N-(DBCO-PEG4)-N-Biotin-PEG4-NHS. This reagent is a valuable tool in bioconjugation, enabling the linkage of molecules through amine-reactive chemistry and copper-free click chemistry. Adherence to proper safety and handling procedures is crucial to ensure the well-being of laboratory personnel and to maintain the integrity and reactivity of the compound.

Chemical and Physical Properties

This compound is a complex molecule with a molecular weight of 1095.3 g/mol and a chemical formula of C₅₄H₇₄N₆O₁₆S.[1] It incorporates a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a biotin (B1667282) moiety for strong binding to streptavidin and avidin, and an N-hydroxysuccinimide (NHS) ester for covalent bond formation with primary amines.[2][3] The two polyethylene (B3416737) glycol (PEG4) spacers enhance the solubility and flexibility of the molecule.[2]

Safety and Hazard Information

General Hazards:

Based on SDS information for similar compounds like DBCO-NHS ester and Biotin-PEG4-NHS ester, the following hazards should be considered[4][5]:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Personal Protective Equipment (PPE):

To mitigate these risks, the following personal protective equipment should be worn at all times when handling the compound:

-

Hand Protection: Protective, chemical-resistant gloves.[4][6]

-

Skin and Body Protection: A lab coat or other impervious clothing should be worn to prevent skin contact.[4]

-

Respiratory Protection: If handling the compound as a powder or in a way that generates dust or aerosols, a suitable respirator should be used.[4][7]

Emergency Procedures:

In case of accidental exposure, the following first aid measures should be taken immediately:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8]

-

In Case of Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[6][8]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[4][8]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician immediately.[8]

Quantitative Safety and Handling Data

The following table summarizes key quantitative and qualitative data regarding the safety and handling of this compound and its components.

| Parameter | Value/Recommendation | Source(s) |

| Storage Temperature | -20°C | [2] |

| Storage Conditions | Store in a dry, dark place. Protect from moisture. | [2] |

| Recommended Solvents | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | [2] |

| Chemical Stability | Stable under recommended storage conditions. The NHS ester is moisture-sensitive and can hydrolyze. | [4] |

| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. Buffers containing primary amines (e.g., Tris, glycine). | [4][9] |

| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes. | [4] |

Experimental Protocols and Handling Procedures